2,5-dihydroxy-N'-(1-propylbutylidene)benzohydrazide
Overview
Description
2,5-dihydroxy-N'-(1-propylbutylidene)benzohydrazide is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.14739250 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anticancer Potential
A variety of N'-substituted benzohydrazide derivatives have been synthesized and evaluated for their anticancer properties. These compounds have been tested against various cancer cell lines, including murine leukemia, human leukemia, and human cervix carcinoma cells. A specific derivative was identified as a potent inhibitor, demonstrating the potential of these compounds in cancer therapy through inducing apoptosis at submicromolar ranges (Katiyar et al., 2015).
Antimicrobial Properties
Research on benzohydrazide compounds, including variations similar to 2,5-dihydroxy-N'-(1-propylbutylidene)benzohydrazide, has shown significant antimicrobial activities. These compounds were tested against various bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, demonstrating effective antibacterial properties. The structural analysis through X-ray crystallography supports their bioactive potential, highlighting the influence of substituent groups on antimicrobial efficacy (Han, 2013).
Chemical Properties and Applications
Molecular Structure Analysis
Studies have been conducted on the crystal structures of benzohydrazide compounds to understand their molecular configuration, hydrogen bonding, and π···π stacking interactions. These structural analyses are crucial for elucidating the compounds' chemical behavior and stability, which is essential for their application in drug design and material science (Alhadi et al., 2008).
Synthesis of Heterocyclic Compounds
Benzohydrazides serve as precursors in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic synthesis. The ability to derive different heterocyclic frameworks from 2-hydroxy benzohydrazide, such as 1,3,4-oxadiazole and 1,3,4-thiadiazoles, showcases the chemical utility of these compounds in developing new materials and pharmaceuticals (Sarshira et al., 2016).
Properties
IUPAC Name |
N-(heptan-4-ylideneamino)-2,5-dihydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-10(6-4-2)15-16-14(19)12-9-11(17)7-8-13(12)18/h7-9,17-18H,3-6H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJKJWMJVFETMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C1=C(C=CC(=C1)O)O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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